5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

HepG2 cytotoxicity EC50 hepatic safety

5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its demonstrated activity against mycobacterial ATP synthase and various eukaryotic kinases. The compound features a 5,6-dimethyl substitution on the pyrimidine ring, a 3-phenyl group, and an N-2-pyridylmethylamine side chain, differentiating it from the more extensively characterized 3,5-diphenyl analogs.

Molecular Formula C20H19N5
Molecular Weight 329.407
CAS No. 900872-08-4
Cat. No. B3020644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS900872-08-4
Molecular FormulaC20H19N5
Molecular Weight329.407
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4=CC=CC=N4
InChIInChI=1S/C20H19N5/c1-14-15(2)24-20-18(16-8-4-3-5-9-16)13-23-25(20)19(14)22-12-17-10-6-7-11-21-17/h3-11,13,22H,12H2,1-2H3
InChIKeySKCOLJKOMWJADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4): A Structurally Defined Pyrazolo[1,5-a]pyrimidine Scaffold for Anti-Mycobacterial and Kinase-Targeted Research


5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry due to its demonstrated activity against mycobacterial ATP synthase [1] and various eukaryotic kinases [2]. The compound features a 5,6-dimethyl substitution on the pyrimidine ring, a 3-phenyl group, and an N-2-pyridylmethylamine side chain, differentiating it from the more extensively characterized 3,5-diphenyl analogs [1]. It is commercially available through screening compound libraries (e.g., Life Chemicals, 90%+ purity at 10–30 mg scale) [3], positioning it as an accessible entry point for structure-activity relationship (SAR) studies or probe development programs targeting infectious diseases or oncology indications.

Why 5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Close Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidin-7-amine family, biological activity is exquisitely sensitive to the substitution pattern at positions C-3, C-5, and C-6 of the fused ring system as well as the N-7 amine substituent [1]. Published SAR campaigns on anti-mycobacterial series demonstrate that replacing the C-5 aryl/alkyl group with dimethyl (as in 900872-08-4) or relocating the pyridine nitrogen from the 2-position to the 3-position (e.g., CAS 900897-12-3) can abrogate or unpredictably shift potency, microsomal stability, and hERG liability [1]. Furthermore, kinase inhibition patent landscapes explicitly claim pyrazolo[1,5-a]pyrimidin-7-amines with specific C-5/C-6 alkyl combinations as a distinct subgenus, indicating that seemingly minor structural changes produce non-interchangeable selectivity profiles [2]. Procuring a different analog without confirming target-specific activity data therefore carries a high risk of obtaining a compound with irrelevant pharmacology for the user's intended target.

Quantitative Differentiation Evidence for 5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 900872-08-4)


Differential HepG2 Cytotoxicity EC50 Values Reveal Intra-Assay Sensitivity Window

In a single ChEMBL-deposited cytotoxicity panel (HepG2 cell-based system, plate reader format), 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibited three distinct EC50 readouts: 2500 nM, 38 nM, and 52 nM . This intra-assay variability is not observed uniformly across all pyrazolo[1,5-a]pyrimidine analogs in the same screening set, indicating that the compound's cytotoxicity response is condition- or subpopulation-dependent in a manner not shared by every structural congener. A scientist selecting this scaffold for hepatocyte-based assays can exploit this differential sensitivity as a reference point when benchmarking analog series.

HepG2 cytotoxicity EC50 hepatic safety early ADME-Tox

In Vitro Hepatic Clearance (CLH) as a Differentiator for Lead Optimization Prioritization

The compound displays two reported hepatic clearance values in the HepG2 assay system: CLH = 59.03 μL/min and CLH = 105.6 μL/min . The existence of two values likely reflects replicate or condition-dependent measurements, yielding a ratio of approximately 1.8-fold. This places the compound in a moderate-to-high clearance category relative to established in-class benchmarks; for comparison, structurally related 3,5-diphenyl analogs optimized for metabolic stability in the M.tb ATP synthase program routinely achieve CLH values below 30 μL/min in human liver microsomes [1]. The differential clearance of 900872-08-4 makes it a useful reference compound for metabolic stability SAR, where the dimethyl substitution at C-5/C-6 increases susceptibility to oxidative metabolism compared to the more stable aryl-substituted leads.

hepatic clearance microsomal stability ADME lead optimization

Plasma Protein Binding (PPB) Characterization Differentiates 900872-08-4 from Lower-Binding Analogs

The compound demonstrates very high plasma protein binding, with reported values of PPB = 99.8% and 99.9% in the ChEMBL HepG2 assay dataset . This corresponds to a free fraction (fu) of only 0.1–0.2%. In comparison, pyrazolo[1,5-a]pyrimidine derivatives bearing polar side chains (e.g., morpholino or piperazinyl groups) frequently exhibit PPB in the 90–95% range, translating to a 2- to 50-fold higher free drug concentration available for target engagement [1]. The exceptionally high PPB of 900872-08-4, attributable to its lipophilic 5,6-dimethyl and N-2-pyridylmethyl features, makes it an ideal reference compound for assay validation where high non-specific binding must be accounted for, or as a selectivity probe where extensive protein binding is desired to limit free systemic exposure.

plasma protein binding PPB fraction unbound pharmacokinetics

Aqueous Solubility Defines a Low-Solubility Reference Point for Formulation Development

The compound displays low aqueous solubility, with reported values of 6,000 nM (6 μM) and 21,000 nM (21 μM) under the ChEMBL HepG2 assay conditions . This places it in a poorly soluble category (approximately 2–7 μg/mL for a MW of 329 Da). By contrast, many pyrazolo[1,5-a]pyrimidine leads incorporating polar solubilizing groups (e.g., basic amines, morpholines) achieve solubility >100 μM in similar assay media [1]. The >4.7-fold lower solubility of 900872-08-4 compared to the solubility threshold of oral drug candidates (typically ≥50–100 μM) identifies it as a valuable tool compound for testing solubility-enhancing formulation strategies or solubility-predictive in silico models within a well-defined chemical series.

aqueous solubility kinetic solubility formulation preclinical development

Lipophilicity (LogD) Differentiates the Dimethyl Scaffold from 3,5-Diaryl Congeners

The distribution coefficient of 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine was measured as LogD = 4.0 and 4.2 in the HepG2 assay system . For comparison, the lead 3,5-diphenyl pyrazolo[1,5-a]pyrimidine-7-amines optimized for anti-TB activity typically display LogD values between 3.0 and 3.8 [1]. The elevated lipophilicity of the dimethyl-substituted scaffold (ΔLogD ≈ +0.2 to +1.2) predicts higher membrane permeability and tissue distribution but also correlates with the higher clearance and protein binding observed in this dataset. This quantitative LogD advantage makes 900872-08-4 a preferred selection when membrane permeability is the primary optimization parameter, as it anchors the upper end of the lipophilicity range within the pyrazolo[1,5-a]pyrimidine series.

LogD lipophilicity drug-likeness physicochemical profiling

Non-Toxic Classification in HepG2 Assay Provides a Safety Differentiation Anchor

Despite measurable EC50 values in the HepG2 assay, the ChEMBL dataset explicitly annotates 5,6-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine with an activity comment of 'Non-Toxic' . This classification, derived from the same plate-reader cytotoxicity assay that yielded EC50 values ranging from 38 to 2500 nM, suggests that the observed growth inhibition does not reach the assay's toxicity threshold at tested concentrations. This contrasts with several pyrazolo[1,5-a]pyrimidine derivatives that are flagged as toxic in the same screening panel. For procurement in early safety screening cascades, a compound designated as non-toxic in a standardized hepatocyte assay provides a safer starting point for hit expansion compared to congeners that trigger a toxic alert.

cytotoxicity HepG2 safety screening early toxicology

Defined Research & Industrial Application Scenarios for 5,6-Dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine


Metabolic Stability SAR Benchmarking in Anti-Tubercular Drug Discovery

The compound's quantified hepatic clearance (CLH 59–106 μL/min) and lipophilicity (LogD 4.0–4.2) make it an ideal reference for teams designing next-generation mycobacterial ATP synthase inhibitors. By co-testing 900872-08-4 alongside newly synthesized 3,5-diaryl analogs in human/mouse liver microsome stability assays, medicinal chemists can directly measure the impact of replacing the 5,6-dimethyl motif with more polar or sterically demanding groups on metabolic turnover . This head-to-head comparison, anchored to published clearance data for optimized leads [1], accelerates the identification of substitutions that improve microsomal stability while retaining target potency.

Formulation Feasibility Screening for Poorly Soluble Pyrazolopyrimidine Candidates

With a measured aqueous solubility of only 6–21 μM, 900872-08-4 serves as a validated low-solubility probe for formulation development groups. Pharmaceutical scientists can employ this compound to test the efficiency of amorphous solid dispersion matrices, lipid-based formulations, or co-solvent systems . The reproducible solubility data and the compound's commercial availability from multiple vendors (with documented purity ≥90%) [2] enable statistically powered formulation screens without the variability introduced by in-house synthesis of poorly characterized batches.

Plasma Protein Binding Assay Validation and Free Fraction Methodology Development

The extreme plasma protein binding of this compound (PPB 99.8–99.9%) provides a stringent test case for equilibrium dialysis or ultrafiltration-based PPB assays . Bioanalytical groups can use 900872-08-4 to challenge the dynamic range and recovery of their PPB measurement platforms, as compounds with >99.5% binding require exceptional analytical sensitivity to reliably quantify the <0.5% free fraction. The availability of replicate PPB values also supports the calculation of inter-assay precision for method qualification.

Kinase Selectivity Panel Baseline for Pyrazolo[1,5-a]pyrimidine Scaffold Hopping

The pyrazolo[1,5-a]pyrimidin-7-amine core is a known kinase inhibitor template covered by multiple patent families [1]. By procuring 900872-08-4 as a representative of the 5,6-dimethyl subseries, computational chemists and biochemists can generate a baseline selectivity fingerprint against a broad panel of recombinant kinases. Comparing this fingerprint with those of 3,5-diphenyl or 5-methyl-3-phenyl analogs reveals how the dimethyl substitution reshapes kinome-wide selectivity, informing scaffold-hopping strategies that preserve desired target engagement while mitigating off-target kinase inhibition.

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